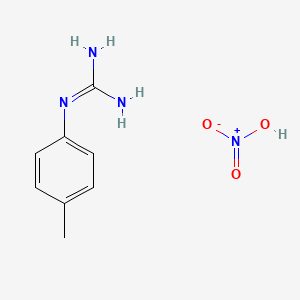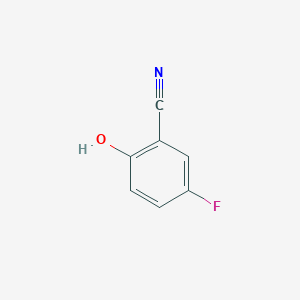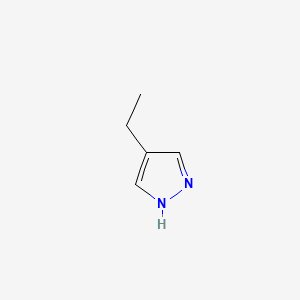
(5-Methylpyridin-2-yl)methanol
Overview
Description
(5-Methylpyridin-2-yl)methanol , also known as 5-Methyl-2-pyridylmethanol or 5MPM , is a white crystalline compound. Its chemical formula is C7H9NO , and its molecular weight is 123.15 g/mol .
Synthesis Analysis
The synthesis of (5-Methylpyridin-2-yl)methanol involves several steps. One approach includes the esterification of methyl 5-methylnicotinate (compound 2) with methanol using thionyl chloride as a scavenger for water generated during the reaction. The yield of this step is approximately 95.5% .
Molecular Structure Analysis
The compound’s IUPAC name is (5-methyl-2-pyridinyl)methanol . Its InChI code is: 1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Flow Synthesis of 2-Methylpyridines
- Application Summary: This research focused on the synthesis of 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding the products without additional work-up or purification .
- Results: Eight 2-methylated pyridines were produced in very good yields . This method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Crystal Structure of (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol
- Application Summary: This research involved the determination of the crystal structure of a compound related to “(5-Methylpyridin-2-yl)methanol”, specifically (E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The crystal was a prism, orange in color, and measured 0.58 × 0.13 × 0.13 mm .
- Results: The crystal structure was successfully determined and the details, including atomic coordinates and displacement parameters, were reported .
3. Synthesis of 2-methyl-5-ethylpyridine
- Application Summary: This research explored a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) .
- Methods of Application: The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .
- Results: The results of this study were not detailed in the search results .
4. AlphaFold 3 AI Model
- Application Summary: Google DeepMind and Isomorphic Labs have developed AlphaFold 3, an AI model that can predict the structure and interactions of all of life’s molecules with unprecedented accuracy . This includes proteins, DNA, RNA, ligands and more .
- Methods of Application: Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
- Results: For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods . For some important categories of interaction, prediction accuracy has doubled .
5. Synthesis of 2-Methyl-5-Ethylpyridine
- Application Summary: 2-Methyl-5-ethylpyridine (MEP) is a largely produced pyridine base, currently used as an intermediate for the production of nicotinic acid and nicotinamide, commercially named vitamin B3 or PP . MEP is also applied in the production of 2-methyl-5-vinylpyridine, an intermediate for the production of resins .
- Methods of Application: The industrial production of MEP takes place via the so-called Chichibabin pyridine synthesis .
- Results: The results of this study were not detailed in the search results .
6. Synthesis of 2-Methylpyridines
- Application Summary: A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application: The reactions were carried out by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed, yielding the products without additional work-up or purification .
- Results: Eight 2-methylated pyridines were produced in very good yields . This method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
properties
IUPAC Name |
(5-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBIUULDPLKIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489463 | |
| Record name | (5-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyridin-2-yl)methanol | |
CAS RN |
22940-71-2 | |
| Record name | (5-Methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-methylpyridin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)








